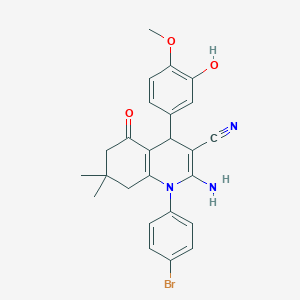

![molecular formula C15H15N3 B4176214 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B4176214.png)

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

Übersicht

Beschreibung

“N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline” belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The starting 2-methylimidazo[1,2-a]pyridine is obtained by a reaction of MeONa with 2-amino-1-propargylpyridinium bromide .Molecular Structure Analysis

The molecular structure of “N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline” can be confirmed by 1H and 13C NMR spectrum .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline” can be determined by its melting point and yield. For instance, one of the compounds synthesized was an off-white solid with a melting point of 70–75°C and a yield of 85% .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline, focusing on six unique applications:

Anticancer Activity

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline has shown promising results in anticancer research. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound’s mechanism involves interfering with the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . This makes it a potential candidate for developing new anticancer therapies.

Antiviral Properties

Research has indicated that imidazo[1,2-a]pyridine derivatives, including N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline, possess significant antiviral activities. These compounds have been tested against various viruses, showing efficacy in inhibiting viral replication. This antiviral activity is attributed to their ability to interfere with viral enzymes and proteins essential for the virus life cycle .

Antibacterial Applications

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline has been explored for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound works by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes, making it a potential candidate for developing new antibacterial agents .

Antifungal Activity

The compound has also been studied for its antifungal properties. It has demonstrated the ability to inhibit the growth of various fungal species, including Candida albicans. The antifungal mechanism involves disrupting the fungal cell membrane and inhibiting key enzymes required for fungal growth and reproduction .

Cyclin-Dependent Kinase (CDK) Inhibition

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. By inhibiting CDKs, this compound can potentially halt the proliferation of cancer cells, making it a valuable tool in cancer research and therapy .

Calcium Channel Blocking

Research has shown that imidazo[1,2-a]pyridine derivatives, including N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline, can act as calcium channel blockers. Calcium channels play a vital role in various physiological processes, including muscle contraction and neurotransmission. By blocking these channels, the compound can be used to develop treatments for conditions such as hypertension and cardiac arrhythmias .

GABA A Receptor Modulation

The compound has been studied for its potential to modulate GABA A receptors. These receptors are critical for mediating inhibitory neurotransmission in the central nervous system. Modulating GABA A receptors can have therapeutic implications for conditions such as anxiety, epilepsy, and insomnia. N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline’s ability to interact with these receptors makes it a promising candidate for developing new neuropharmacological agents .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline. The compound has shown potential in reducing inflammation by inhibiting key inflammatory mediators and pathways. This makes it a potential candidate for developing new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Wirkmechanismus

Target of Action

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline, a derivative of imidazo[1,2-a]pyridines, has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

Based on the known actions of imidazo[1,2-a]pyridines, it can be inferred that the compound may interact with its targets (such as cdks, calcium channels, and gaba a receptors) to modulate their function .

Biochemical Pathways

Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may influence pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and potentially others .

Result of Action

Given the known bioactivity of imidazo[1,2-a]pyridines, it can be inferred that the compound may have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-12-6-5-9-18-11-14(17-15(12)18)10-16-13-7-3-2-4-8-13/h2-9,11,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFFRUWZLFHPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}-3-nitrobenzamide](/img/structure/B4176144.png)

![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4176157.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(3-pyridinylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B4176162.png)

![methyl 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4176172.png)

![ethyl N-({[5-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B4176180.png)

![N-(3-chloro-4-methylphenyl)-4-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propyl]amino}-3-nitrobenzamide](/img/structure/B4176185.png)

![2-(2-methoxyphenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4176192.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4176197.png)

![4-{5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4176201.png)

![dimethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4176207.png)

![2-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B4176221.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B4176226.png)

![ethyl 4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4176232.png)